molecular formula C16H18N2 B053531 1-Biphenyl-3-yl-piperazine CAS No. 115761-61-0

1-Biphenyl-3-yl-piperazine

Cat. No.: B053531
CAS No.: 115761-61-0
M. Wt: 238.33 g/mol
InChI Key: MHBONQZDOYFHIB-UHFFFAOYSA-N
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Description

1-Biphenyl-3-yl-piperazine is a chemical compound that features a piperazine ring substituted with a biphenyl group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the piperazine ring imparts unique physicochemical properties, making it a valuable scaffold in drug design and development.

Safety and Hazards

According to the safety data sheet, 1-Biphenyl-3-yl-piperazine is classified under the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Target of Action

The primary targets of 1-Biphenyl-3-yl-piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various biological processes. H3R is involved in the regulation of neurotransmitter release, while σ1R is implicated in modulating the function of various ion channels and G-protein-coupled receptors .

Mode of Action

This compound interacts with both H3R and σ1R . The compound’s interaction with these targets leads to changes in the receptor’s activity, which can result in various downstream effects. The exact nature of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving H3R and σ1R . The compound’s interaction with these receptors can influence various downstream effects, potentially impacting a range of biological processes.

Pharmacokinetics

It is known that the piperazine moiety, a fundamental part of the molecule, is often used to optimize the pharmacokinetic properties of the final molecule .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with H3R and σ1R . These interactions can lead to various downstream effects, potentially influencing a range of biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Biphenyl-3-yl-piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can then be deprotected to obtain the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and Buchwald–Hartwig amination are common in industrial settings . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Biphenyl-3-yl-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-5-14(6-3-1)15-7-4-8-16(13-15)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBONQZDOYFHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373491
Record name 1-biphenyl-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115761-61-0
Record name 1-biphenyl-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115761-61-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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